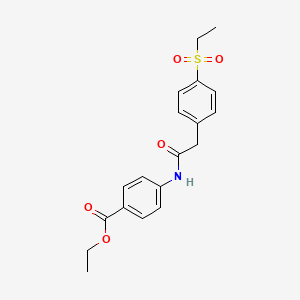![molecular formula C17H16N2O7S B2582203 3-甲基-5-((3-((6-甲基-2-氧代-2H-吡喃-4-基)氧基)氮杂环丁烷-1-基)磺酰基)苯并[d]恶唑-2(3H)-酮 CAS No. 2034271-95-7](/img/structure/B2582203.png)
3-甲基-5-((3-((6-甲基-2-氧代-2H-吡喃-4-基)氧基)氮杂环丁烷-1-基)磺酰基)苯并[d]恶唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a fascinating organic compound known for its unique chemical structure and diverse applications in several fields of science, particularly chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including benzo[d]oxazol, pyran, and azetidin, making it highly reactive and suitable for various chemical reactions and applications.
科学研究应用
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for developing new synthetic pathways and understanding reaction mechanisms.
Biology: In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules opens up possibilities for research in cellular processes and molecular biology.
Medicine: Medically, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for producing high-performance polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves several steps. Typically, the synthesis starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the methyl, azetidinyl, and pyranyl groups. Common reagents used in the synthesis include:
Sulfonyl chlorides
Sodium hydride
Benzoxazole derivatives
Pyranone derivatives
Reaction conditions generally require controlled temperature and pressure settings, along with the use of catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. to improve efficiency and yield, optimized reaction conditions and advanced equipment, such as continuous flow reactors, are often employed. The use of automated systems ensures precise control over reaction parameters, thereby enhancing the overall production process.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: : Often achieved using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium ethoxide.
Major Products: Major products formed from these reactions include modified benzo[d]oxazol compounds, which can further undergo polymerization or other complex transformations.
作用机制
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it functions by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. In medicinal applications, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
相似化合物的比较
Similar Compounds:
3-methyl-5-((3-(alkyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
5-((3-(pyridin-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Uniqueness: Compared to similar compounds, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups. This structure endows it with distinct reactivity and stability, making it particularly suitable for specific applications in scientific research and industry.
属性
IUPAC Name |
3-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-10-5-11(6-16(20)24-10)25-12-8-19(9-12)27(22,23)13-3-4-15-14(7-13)18(2)17(21)26-15/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUNEVJQGEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
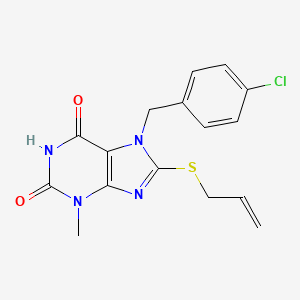
![N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2582122.png)
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2582124.png)
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
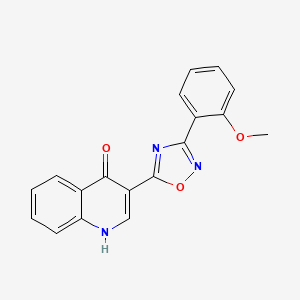
![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)
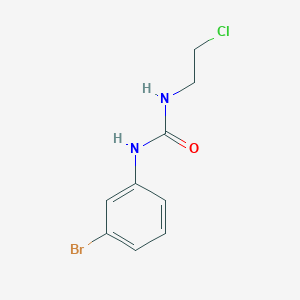
![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2582136.png)
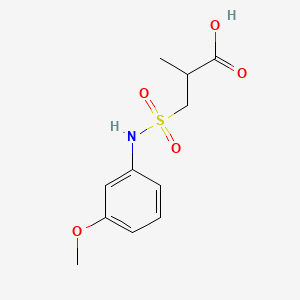
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
